![molecular formula C22H30N6O3 B6524491 1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide CAS No. 440331-33-9](/img/structure/B6524491.png)
1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide
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Overview
Description
The compound is part of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes . It is a modulator of GPR139, a G protein-coupled receptor . The compound is used in the treatment of diseases, disorders, or conditions associated with GPR139 .
Synthesis Analysis
The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis
The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .Chemical Reactions Analysis
The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Scientific Research Applications
Peptide Synthesis
TBTU serves as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids and amino groups. Specifically:
- Coupling Reagent : TBTU efficiently couples amino acids during solid-phase peptide synthesis, minimizing racemization and ensuring high yields of desired peptides .
Suppression of Racemization
TBTU acts as an additive that suppresses racemization during peptide synthesis. Racemization can lead to unwanted mixtures of enantiomers, affecting the purity of synthesized peptides. TBTU helps maintain the desired chirality .
Macrocyclic Polyamine Derivatives
Researchers use TBTU as a coupling reagent to synthesize macrocyclic polyamine derivatives . These compounds have applications in drug discovery, particularly as potential anticancer agents or enzyme inhibitors .
Hematoregulatory Nonapeptide Synthesis
TBTU plays a crucial role in the large-scale preparation of the hematoregulatory nonapeptide (Glp-Glu-Asp)₂-DAS-(Lys)₂ (also known as SK&F 107647 ). This peptide has implications for blood regulation and immune response .
Agonists of GPR139
Recent patent literature suggests that compounds related to TBTU, specifically 4-oxo-3,4-dihydro-1,2,3-benzotriazines , act as agonists of GPR139 . GPR139 is a G protein-coupled receptor associated with various physiological processes. These compounds may have therapeutic potential .
Mechanism of Action
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist to this receptor .
Mode of Action
As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a series of intracellular events and changes, leading to the therapeutic effects of the compound .
Biochemical Pathways
Given its role as a gpr139 agonist, it likely influences pathways downstream of gpr139 activation
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GPR139 . As an agonist, it activates GPR139, which can lead to various cellular responses depending on the cell type and the specific downstream pathways activated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with GPR139
properties
IUPAC Name |
1-[1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c23-21(30)16-7-12-26(13-8-16)17-9-14-27(15-10-17)20(29)6-3-11-28-22(31)18-4-1-2-5-19(18)24-25-28/h1-2,4-5,16-17H,3,6-15H2,(H2,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEXWKXBBSLOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[4-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide |
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